molecular formula C10H11NOS B3059480 N-(4-(Methylthio)phenyl)acrylamide CAS No. 27817-73-8

N-(4-(Methylthio)phenyl)acrylamide

Cat. No.: B3059480
CAS No.: 27817-73-8
M. Wt: 193.27 g/mol
InChI Key: JFYDGNATTIHYIB-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)phenyl)acrylamide is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of a phenyl ring substituted with a methylthio group and an acrylamide moiety

Mechanism of Action

Target of Action

N-(4-(Methylthio)phenyl)acrylamide, also known as 2-Propenamide, N-[4-(methylthio)phenyl]-, is a type of acrylamide . Acrylamides are widely used industrial chemicals that cause adverse effects in humans or animals, such as carcinogenicity or neurotoxicity . The primary targets of these reactive electrophilic chemicals are biological nucleophiles, such as DNA bases, proteins, or peptides .

Mode of Action

The mode of action of this compound is primarily through its reactivity with biological nucleophiles . The cytotoxicity and activation of oxidative stress response of acrylamides occur at similar concentrations . Most acrylamides exhibit high excess toxicity, while methacrylamides act as baseline toxicants . The differences in reactivity between acrylamides and methacrylamides could be explained by the charge density of the carbon atoms because the electron-donating inductive effect of the methyl group of the methacrylamides lowered their electrophilicity and thus their reactivity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to oxidative stress response .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Result of Action

The result of the action of this compound is primarily cytotoxicity and activation of oxidative stress response . The reactivity of acrylamides explained the oxidative stress response and cytotoxicity in the cells, and the lack of reactivity of the methacrylamides led to baseline toxicity .

Action Environment

It is known that acrylamides are widely used in research, water treatment, and papermaking . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by various environmental factors related to these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(Methylthio)phenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)phenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(Methylthio)phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential anticancer properties due to its ability to interact with cellular components.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(4-(Methylthio)phenyl)acrylamide
  • N-(4-Fluorophenyl)-3-(4-(Methylthio)phenyl)acrylamide
  • N-(4-(Methylthio)phenyl)-2-propenamide

Uniqueness

N-(4-(Methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This functional group allows for specific interactions with biological targets and contributes to the compound’s versatility in various applications.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYDGNATTIHYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182137
Record name N-(4-(Methylthio)phenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27817-73-8
Record name N-[4-(Methylthio)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27817-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-(Methylthio)phenyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(Methylthio)phenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methylthio)phenyl]acrylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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